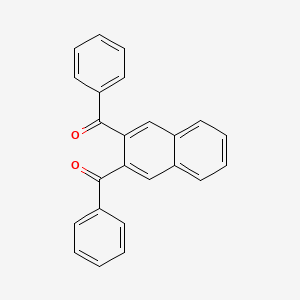
Naphthalene-2,3-diylbis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3-diylbis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with two phenylmethanone groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-2,3-diylbis(phenylmethanone) typically involves the Friedel-Crafts acylation reaction. This reaction requires a naphthalene substrate, phenylmethanone (benzophenone), and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Naphthalene-2,3-diylbis(phenylmethanone) may involve large-scale reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-2,3-diylbis(phenylmethanone) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH₂).
Major Products Formed:
Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.
Reduction: Production of naphthalene-2,3-dihydrobenzophenone.
Substitution: Generation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene-2,3-diylbis(phenylmethanone) has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and macrocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of sensors and probes.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Naphthalene-2,3-diylbis(phenylmethanone) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Naphthalene-2,3-diylbis(phenylmethanone) can be compared to other similar compounds, such as naphthalene-1,2-diylbis(phenylmethanone) and naphthalene-1,4-diylbis(phenylmethanone) These compounds share structural similarities but differ in the positions of the phenylmethanone groups on the naphthalene ring
List of Similar Compounds
Naphthalene-1,2-diylbis(phenylmethanone)
Naphthalene-1,4-diylbis(phenylmethanone)
Naphthalene-2,6-diylbis(phenylmethanone)
Naphthalene-2,7-diylbis(phenylmethanone)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
18929-62-9 |
|---|---|
Formule moléculaire |
C24H16O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(3-benzoylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-19-13-7-8-14-20(19)16-22(21)24(26)18-11-5-2-6-12-18/h1-16H |
Clé InChI |
ZECHSDPGMZJYQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
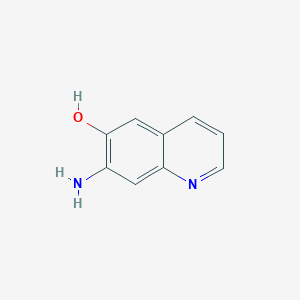
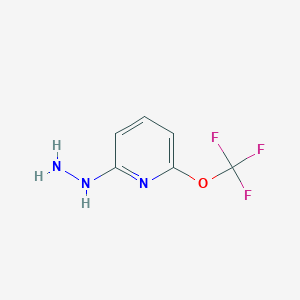
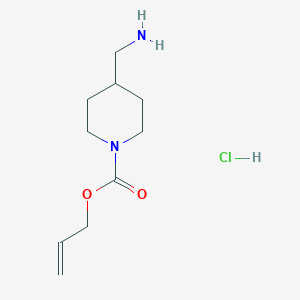
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
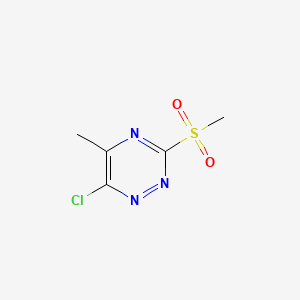
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
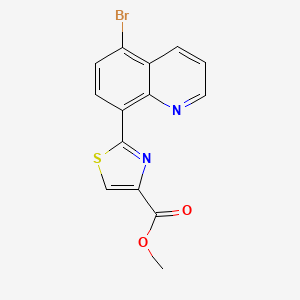
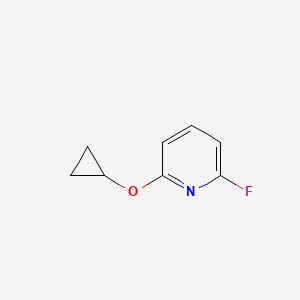
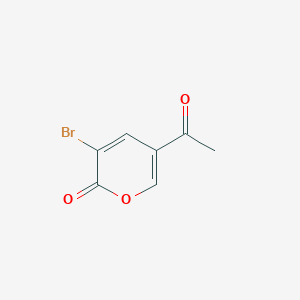
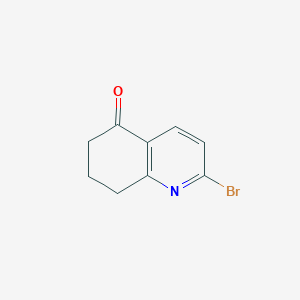

![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
